molecular formula C20H26N4O B2868833 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide CAS No. 1448059-23-1

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide

Cat. No.: B2868833
CAS No.: 1448059-23-1
M. Wt: 338.455
InChI Key: UNNKIQUPFYBPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are significant in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects, including antitumor, antiviral, antimicrobial, and anti-inflammatory activities. Their versatility allows for the design of compounds with specific therapeutic targets, leveraging the pyrimidine core as a platform for structural innovation. The synthesis and application of these compounds are driven by their ability to interact with biological systems through various mechanisms, highlighting their potential as lead molecules for drug development (Parmar, Vala, & Patel, 2023).

Pyrimidine Scaffolds in Drug Discovery

Research on pyrimidine scaffolds has contributed significantly to drug discovery, particularly in identifying compounds with anti-cancer properties. Pyrimidine-based compounds have been explored for their potential to inhibit key pathways involved in cancer cell proliferation and survival. This exploration includes the design and synthesis of derivatives that act on specific molecular targets, offering pathways for the development of novel cancer therapies. The ongoing research emphasizes the importance of pyrimidine derivatives in the synthesis of compounds with enhanced pharmacological profiles (Rashid et al., 2021).

Pyrimidine Analogs in Biological Applications

The study of pyrimidine analogs extends beyond their therapeutic potential to include various biological applications, such as their role as synthetic intermediates in organic chemistry and their use in developing diagnostic tools and biochemical probes. These applications are facilitated by the structural diversity and chemical reactivity of pyrimidine derivatives, allowing for targeted modifications to meet specific research or therapeutic goals (JeelanBasha & Goudgaon, 2021).

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15-19(16(2)22-20(21-15)24-13-6-7-14-24)23-18(25)12-8-11-17-9-4-3-5-10-17/h3-5,9-10H,6-8,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNKIQUPFYBPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.